Enhanced Lipophilicity for Improved Cellular Permeability and PROTAC Linker Design
(2,7,8-Trimethyl-4-oxoquinazolin-3(4H)-yl)acetic acid demonstrates a significantly higher predicted lipophilicity (LogP = 1.65) compared to its unsubstituted parent analog, (4-oxo-4H-quinazolin-3-yl)-acetic acid (LogP = 0.48) [REFS-1, REFS-2]. This increase of 1.17 LogP units, driven by the three methyl substituents, suggests superior membrane permeability and a more favorable profile for use as an alkyl chain-based PROTAC linker, where balanced lipophilicity is critical for cellular degradation efficacy .
| Evidence Dimension | Lipophilicity (Predicted LogP) |
|---|---|
| Target Compound Data | 1.65 |
| Comparator Or Baseline | (4-oxo-4H-quinazolin-3-yl)-acetic acid (unsubstituted analog): 0.48 |
| Quantified Difference | ΔLogP = 1.17 |
| Conditions | Predicted partition coefficient (LogP) values from ChemSrc database. |
Why This Matters
Higher LogP indicates increased lipophilicity, which directly correlates with improved passive membrane permeability, a key determinant for cellular uptake and efficacy in intracellular target engagement, including PROTAC-mediated protein degradation.
